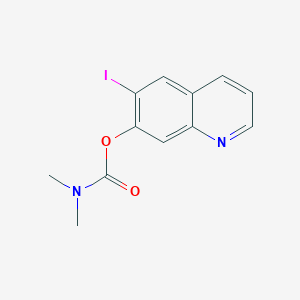
Carbamic acid, dimethyl-, 6-iodo-7-quinolinyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, dimethyl-, 6-iodo-7-quinolinyl ester is a chemical compound with the molecular formula C12H11IN2O2 This compound is part of the carbamate family, which are esters of carbamic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, dimethyl-, 6-iodo-7-quinolinyl ester typically involves the reaction of 6-iodo-7-hydroxyquinoline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, dimethyl-, 6-iodo-7-quinolinyl ester can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carbamic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as 6-amino-7-quinolinyl carbamate.
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Hydrolysis: Dimethylcarbamic acid and 6-iodo-7-hydroxyquinoline.
Aplicaciones Científicas De Investigación
Carbamic acid, dimethyl-, 6-iodo-7-quinolinyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, dimethyl-, 6-chloro-7-quinolinyl ester
- Carbamic acid, dimethyl-, 6-bromo-7-quinolinyl ester
- Carbamic acid, dimethyl-, 6-fluoro-7-quinolinyl ester
Uniqueness
The presence of the iodine atom in carbamic acid, dimethyl-, 6-iodo-7-quinolinyl ester distinguishes it from its chloro, bromo, and fluoro counterparts. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique applications and effects.
Propiedades
| 829666-48-0 | |
Fórmula molecular |
C12H11IN2O2 |
Peso molecular |
342.13 g/mol |
Nombre IUPAC |
(6-iodoquinolin-7-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H11IN2O2/c1-15(2)12(16)17-11-7-10-8(6-9(11)13)4-3-5-14-10/h3-7H,1-2H3 |
Clave InChI |
KIOJHMVZICLYIU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)OC1=C(C=C2C=CC=NC2=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



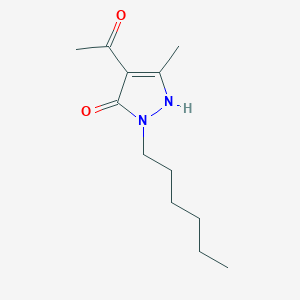
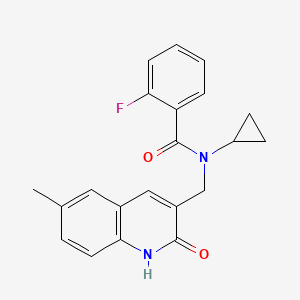
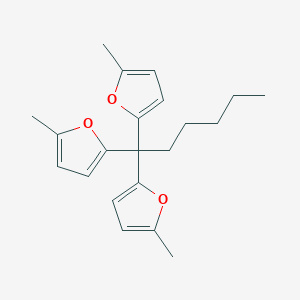
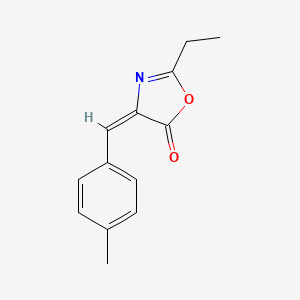
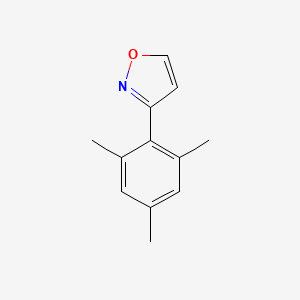
![4-(Fluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12895196.png)
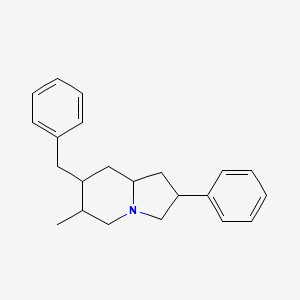
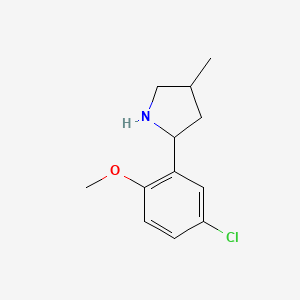
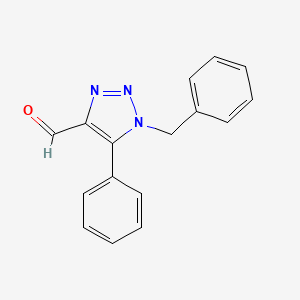
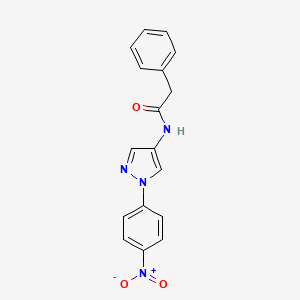
![Cyclohepta[b]pyrrol-2(1H)-one, 6-chloro-1,3-dimethyl-](/img/structure/B12895236.png)
